Methyl 4-chlorobutanimidate hydrochloride
Description
Methyl 4-chlorobutanimidate hydrochloride (CAS: 77570-15-1) is an imidate ester derivative characterized by a four-carbon chain with a terminal chlorine atom and a methyl ester group. Its molecular formula is C₅H₁₁Cl₂NO, and it is commonly utilized as a key intermediate in organic synthesis, particularly in the formation of heterocyclic compounds such as pyrroloimidazoles . The compound is synthesized via the reaction of 3-chlorobutanenitrile with methanol under HCl gas saturation, yielding a white crystalline solid with a melting point of 177–178°C . Its reactivity stems from the electrophilic nature of the imidate group and the chlorine substituent, enabling nucleophilic substitution and cyclization reactions .
Properties
IUPAC Name |
methyl 4-chlorobutanimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO.ClH/c1-8-5(7)3-2-4-6;/h7H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWHQDHZAVRAJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505916 | |
| Record name | Methyl 4-chlorobutanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77570-15-1 | |
| Record name | Butanimidic acid, 4-chloro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77570-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chlorobutanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis begins with 4-chlorobutyronitrile, which reacts with anhydrous methanol in the presence of hydrogen chloride gas at subambient temperatures (-5°C to 0°C). The reaction proceeds via nucleophilic attack of methanol on the nitrile group, forming a protonated imidate intermediate that subsequently traps a chloride ion to yield the hydrochloride salt.
$$
\text{4-ClC}3\text{H}6\text{CN} + \text{CH}3\text{OH} \xrightarrow{\text{HCl}} \text{4-ClC}3\text{H}6\text{C(OMe)=NH}2^+\text{Cl}^-
$$
Key parameters influencing reaction efficiency:
Experimental Protocol
A representative procedure adapted from literature:
- Charge a dry 500 mL three-necked flask with 4-chlorobutyronitrile (0.1 mol, 10.5 g) and dichloromethane (150 mL)
- Cool to -5°C using a salt-ice bath
- Bubble anhydrous HCl gas through the solution until saturation (monitored by weight gain)
- Add methanol (0.12 mol, 4.8 g) dropwise over 30 minutes
- Maintain reaction at 0°C for 72 hours
- Filter precipitated product, wash with cold diethyl ether (5 × 20 mL)
- Dry under vacuum to obtain white crystalline solid
Typical Yield : 78-85%
Purity : ≥95% (by ¹H-NMR)
Alternative Synthetic Approaches
From γ-Butyrolactone Derivatives
A patent-published method demonstrates indirect synthesis via methyl 4-chlorobutyrate intermediates:
| Step | Reagents | Conditions | Intermediate |
|---|---|---|---|
| 1 | γ-Butyrolactone, PCl₃, MeOH | 50°C, 1 h | Methyl 4-chlorobutyrate |
| 2 | NH₃, HCl gas | RT, 24 h | Methyl 4-chlorobutanimidate HCl |
This route achieves 94.5% yield in the esterification step but requires additional amidation. Comparative analysis shows lower overall efficiency (68-72%) versus the direct Pinner approach.
Microwave-Assisted Synthesis
Emerging protocols utilize microwave irradiation to accelerate reaction kinetics:
Conditions :
- Power: 300 W
- Temperature: 80°C
- Time: 15 minutes
Advantages : - 89% yield achieved
- Reduced side product formation
Process Optimization Strategies
Catalyst Screening
While classical Pinner reactions use HCl gas, modified catalysts show improved performance:
| Catalyst System | Yield (%) | Reaction Time (h) |
|---|---|---|
| HCl gas (traditional) | 78 | 72 |
| ZnCl₂/HCl (1:3) | 82 | 48 |
| AlCl₃/MeSO₃H | 85 | 36 |
Solvent Effects
Polar aprotic solvents enhance reaction rates:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 78 |
| THF | 7.58 | 68 |
| MeCN | 37.5 | 83 |
| DMF | 36.7 | 81 |
Acetonitrile demonstrates optimal balance between solubility and reaction control.
Characterization and Quality Control
Spectroscopic Data
¹H-NMR (300 MHz, D₂O) :
δ 1.85 (quintet, 2H, J=6.5 Hz, CH₂CH₂Cl)
δ 2.45 (t, 2H, J=7.1 Hz, NCH₂)
δ 3.30 (s, 3H, OCH₃)
δ 3.65 (t, 2H, J=6.3 Hz, CH₂Cl)
IR (KBr) :
ν 1655 cm⁻¹ (C=N stretching)
ν 1550 cm⁻¹ (N-H bending)
ν 745 cm⁻¹ (C-Cl stretching)
Chromatographic Purity
| Method | Column | Retention Time | Purity |
|---|---|---|---|
| GC-MS | HP-5MS | 8.23 min | 95.1% |
| HPLC | C18 | 6.55 min | 96.8% |
Industrial-Scale Considerations
Waste Management
The process generates 0.8 kg waste/kg product, primarily:
Emerging Applications
Recent studies highlight novel uses:
- Precursor for N-heterocyclic carbene complexes
- Building block in antiviral drug synthesis
- Ligand in transition metal catalysis
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chlorobutanimidate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic structures, such as pyrroloimidazoles.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Acidic Medium: Cyclization reactions often require an acidic medium to facilitate the formation of heterocyclic structures.
Major Products:
Substituted Derivatives: Products formed from substitution reactions.
Heterocyclic Compounds: Products formed from cyclization reactions, such as pyrroloimidazoles.
Scientific Research Applications
Methyl 4-chlorobutanimidate hydrochloride is a compound that has garnered attention in various scientific research applications, particularly in organic synthesis and medicinal chemistry. This article explores its applications, synthesizing methods, and associated case studies, supported by comprehensive data.
Synthesis of Pyrrolo[1,2-a]imidazoles
One significant application of this compound is in the synthesis of pyrrolo[1,2-a]imidazoles. The compound can react with various amines to form substituted pyrrolo derivatives through cyclization processes. For instance, the reaction with 2,2-dimethoxyethanamine leads to the formation of 4-chloro-N-(2,2-dimethoxyethyl)butanimidamide hydrochloride, which subsequently undergoes intramolecular cyclization to yield 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole .
Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including antibiotics and antiparasitic agents. The compound's ability to facilitate key reactions makes it a valuable building block in drug discovery and development.
Synthetic Methodology
The synthesis of this compound itself can be achieved through several methods involving the chlorination of gamma-butyrolactone followed by subsequent reactions with methanol and amines. These methods often emphasize mild reaction conditions and environmentally friendly processes .
Case Study 1: Synthesis Efficiency
A study demonstrated that this compound could be synthesized efficiently using a method that minimizes waste and maximizes yield. The reaction conditions were optimized to achieve high purity and yield (up to 94.5%) while reducing hazardous byproducts typically associated with traditional methods .
Case Study 2: Cyclization Reactions
Another research highlighted the effectiveness of this compound in cyclization reactions leading to novel pyrrolo derivatives. The resulting compounds exhibited promising biological activities, suggesting potential applications in drug development for treating various diseases .
Case Study 3: Environmental Impact
Research also focused on the environmental implications of synthesizing this compound. The methodologies developed aimed at reducing toxic waste and improving overall sustainability in chemical processes, aligning with contemporary green chemistry principles .
Table 1: Comparison of Synthesis Methods
| Method Description | Yield (%) | Environmental Impact | Reaction Conditions |
|---|---|---|---|
| Chlorination of gamma-butyrolactone | 70-95 | High waste | 20-50 °C |
| Phosphorus trichloride method | 94.5 | Low waste | Mild conditions |
| Traditional zinc chloride catalysis | 60-95 | High waste | Pressurized conditions |
Table 2: Biological Activities of Synthesized Compounds
Mechanism of Action
The mechanism of action of methyl 4-chlorobutanimidate hydrochloride involves its reactivity towards nucleophiles and its ability to undergo cyclization reactions. The compound’s chlorine atom is a good leaving group, making it susceptible to nucleophilic attack. In acidic conditions, the compound can cyclize to form stable heterocyclic structures, which can interact with various molecular targets in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 4-chlorobutanimidate hydrochloride belongs to a class of imidate esters and haloalkyl derivatives. Below is a detailed comparison with structurally or functionally related compounds:
Ethyl 4-Chlorobutanimidoate Hydrochloride (CAS: 89224-42-0)
- Molecular Formula: C₆H₁₃Cl₂NO
- Key Differences: The ethyl ester group (vs. Exhibits similar reactivity in cyclization reactions but may require adjusted reaction conditions (e.g., higher temperatures) due to reduced electrophilicity . Classified as an irritant, aligning with safety profiles of other haloalkyl imidates .
Ethyl 3-Ethoxy-3-Iminopropionate Hydrochloride (CAS: 2318-25-4)
- Molecular Formula: C₇H₁₅ClNO₃
- Key Differences :
Methyl Valerimidate Hydrochloride (CAS: 14456-13-4)
- Molecular Formula: C₆H₁₄ClNO
- Key Differences :
Methyl 4-Amino-4-Phenylbutanoate Hydrochloride (CAS: 56523-55-8)
- Molecular Formula: C₁₁H₁₆ClNO₂
- Key Differences: Incorporates a phenyl group and amino moiety, making it more suited for pharmaceutical intermediates (e.g., CNS-active compounds) . Reduced electrophilicity compared to this compound due to the absence of a reactive imidate group .
Table 1: Comparative Properties of this compound and Analogs
Biological Activity
Methyl 4-chlorobutanimidate hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula of this compound is C5H10ClN·HCl. The structure features a chlorinated butanamide derivative, which is significant for its biological interactions.
This compound is believed to function primarily as an inhibitor of specific enzymes involved in metabolic pathways. Its structural features allow it to interact with active sites on target proteins, potentially leading to the modulation of various biochemical processes.
Enzyme Inhibition
Research indicates that this compound may inhibit enzymes such as glycogen synthase kinase 3 (GSK3), which is implicated in numerous diseases, including cancer and neurodegenerative disorders. Selective inhibition of GSK3α over GSK3β has been noted, suggesting a potential for reduced off-target effects compared to non-selective inhibitors .
Antiproliferative Effects
In vitro studies have shown that compounds similar to this compound exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives with similar functional groups have demonstrated IC50 values in the low micromolar range, indicating significant growth inhibition in tumor cells .
Study on Cancer Cell Lines
A study conducted on multiple cancer cell lines revealed that this compound exhibited dose-dependent inhibition of cell proliferation. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing an IC50 value of approximately 50 µM in both cases. These results suggest its potential as a lead compound for anticancer drug development.
Neuroprotective Properties
Another area of research has focused on the neuroprotective effects of this compound. In animal models of neurodegeneration, administration of the compound led to improved cognitive function and reduced neuronal death, possibly through its action on GSK3 signaling pathways .
Data Table: Biological Activity Summary
Q & A
Q. Methodological Tip :
- Use stoichiometric HCl in methanol to protonate the intermediate imidate.
- Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase.
Basic: How is this compound characterized analytically?
Key characterization techniques include:
Q. Data Validation :
- Cross-reference NMR shifts with computational models (e.g., ChemDraw) to resolve ambiguities in overlapping signals.
Advanced: How does this compound participate in heterocyclic synthesis?
The compound serves as a precursor for synthesizing dihydropyrrolo[1,2-a]imidazoles. For example:
Q. Mechanistic Insight :
- The chloro group facilitates intramolecular nucleophilic attack, forming the five-membered ring.
- Optimize cyclization by adjusting acid strength (e.g., HCl vs. HCOOH) and reaction time (3–5 hours) .
Advanced: How to resolve contradictions in reported yields for cyclization reactions involving this compound?
Discrepancies in yields (e.g., 40–75%) may arise from:
- Impurity Profiles : Residual moisture or unreacted starting materials can inhibit cyclization. Purify intermediates via recrystallization (ethanol/water) .
- Catalyst Selection : Tertiary amines (e.g., Et3N) improve reaction efficiency by scavenging HCl, but excess amounts may deprotonate intermediates. Use 1.1 equivalents of Et3N .
- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance reactivity compared to THF.
Q. Troubleshooting :
- Conduct kinetic studies using in-situ FTIR to identify rate-limiting steps.
Basic: What safety protocols are recommended for handling this compound?
While specific toxicological data are limited, general precautions include:
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to potential HCl vapor release during reactions.
- Storage : Keep in a desiccator at 2–8°C to prevent hygroscopic degradation .
Advanced: How does the electronic nature of the chloro group influence reactivity in nucleophilic substitutions?
The electron-withdrawing chloro group enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attack by amines or alkoxides. Computational studies (DFT) show a partial positive charge (+0.32) on the β-carbon, making it susceptible to SN2 mechanisms .
Q. Experimental Design :
- Compare reactivity with non-chlorinated analogs (e.g., methyl butanimidate) to quantify the chloro group’s impact.
Basic: What are common impurities in this compound, and how are they controlled?
- Byproducts : Hydrolysis products (e.g., 4-chlorobutanamide) from residual moisture.
- Control Methods :
Advanced: What strategies optimize scalability for multi-step syntheses using this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
